3',4'-Difluoro-5'-methoxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)6-3-7(10)9(11)8(4-6)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHJJXGXPYLYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276805 | |
| Record name | 1-(3,4-Difluoro-5-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256477-63-0 | |
| Record name | 1-(3,4-Difluoro-5-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256477-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluoro-5-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3 ,4 Difluoro 5 Methoxyacetophenone
Reactivity of the Acetophenone (B1666503) Carbonyl Group
The carbonyl group of an acetophenone is a versatile functional group that readily participates in a variety of chemical transformations. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The polarized carbon-oxygen double bond of the carbonyl group is a prime target for nucleophiles. In nucleophilic addition, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
A common example is the addition of Grignard reagents, which are potent carbon-based nucleophiles. The reaction of 3',4'-Difluoro-5'-methoxyacetophenone with a Grignard reagent, such as methylmagnesium bromide, would proceed through nucleophilic attack on the carbonyl carbon, followed by acidic workup to produce a tertiary alcohol. Similarly, organolithium reagents would react in a comparable manner.
Another important class of nucleophilic addition reactions involves hydride reagents. Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of a secondary alcohol upon workup. The general mechanism involves the nucleophilic attack of the hydride, breaking the C=O pi bond and forming a new C-H bond.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Expected Product |
|---|
Condensation reactions are a cornerstone of carbonyl chemistry, enabling the formation of larger molecules. For acetophenones, two prominent examples are the Aldol (B89426) condensation and the Mannich reaction.
The Aldol condensation involves the reaction of an enolate with a carbonyl compound. In the case of this compound, it can react with an aldehyde, such as benzaldehyde, in the presence of a base (like sodium hydroxide) to form a β-hydroxy ketone. This intermediate can then undergo dehydration to yield an α,β-unsaturated ketone, also known as a chalcone (B49325). ossila.comnih.gov These chalcone derivatives are of interest in medicinal chemistry. ossila.comnih.gov
The Mannich reaction is a three-component condensation involving an amine, formaldehyde (B43269), and a carbonyl compound with an acidic α-proton. ossila.comnih.gov this compound can serve as the carbonyl component, reacting with a secondary amine (like dimethylamine) and formaldehyde to produce a β-amino ketone, commonly referred to as a Mannich base. ossila.comnih.gov
Table 2: Condensation Reactions of the Carbonyl Group
| Reaction Name | Reactants | Expected Product |
|---|---|---|
| Aldol Condensation | Benzaldehyde, NaOH | 1-(3',4'-Difluoro-5'-methoxyphenyl)-3-phenylprop-2-en-1-one |
| Mannich Reaction | Dimethylamine, Formaldehyde | 3-(Dimethylamino)-1-(3',4'-difluoro-5'-methoxyphenyl)propan-1-one |
The carbonyl group of this compound can undergo both reduction and oxidation, although reduction is more common for ketones.
Reduction: As mentioned in the context of nucleophilic addition, the carbonyl group can be reduced to a secondary alcohol using hydride reagents. chemicalbook.com Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) can also achieve this transformation. dtu.dkgoogle.comnih.gov The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the rate of these reductions. cas.org
Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bond adjacent to the carbonyl group. The Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), can convert the ketone into an ester.
Table 3: Reduction and Oxidation Reactions
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 1-(3',4'-Difluoro-5'-methoxyphenyl)ethanol |
| Baeyer-Villiger Oxidation | m-CPBA | 3',4'-Difluoro-5'-methoxyphenyl acetate |
Influence of Fluorine Substituents on Aromatic Reactivity
The two fluorine atoms on the aromatic ring profoundly impact its reactivity in electrophilic aromatic substitution (EAS) reactions through a combination of inductive and resonance effects.
Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring through the sigma bond framework, making the ring less nucleophilic and therefore deactivating it towards electrophilic attack compared to unsubstituted benzene (B151609). evitachem.comambeed.comconcordia.ca Consequently, reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation will generally require more forcing conditions (e.g., higher temperatures, stronger catalysts) to proceed at a reasonable rate.
Despite being a deactivating group, fluorine is an ortho, para-director in electrophilic aromatic substitution. evitachem.comambeed.comrsc.org This is due to the ability of its lone pair electrons to participate in resonance (+R or +M effect), which donates electron density back to the aromatic ring. evitachem.comambeed.comrsc.org This resonance effect preferentially stabilizes the cationic intermediates (arenium ions or sigma complexes) formed during attack at the ortho and para positions. ossila.comcas.org
Considering the positions of the existing substituents, the potential sites for electrophilic attack are C-2' and C-6'. The directing effects of the substituents on these positions are summarized below:
Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Position of Attack | Influence of 3'-F | Influence of 4'-F | Influence of 5'-OCH₃ | Overall Effect |
|---|---|---|---|---|
| C-2' | ortho to 3'-F (favorable) | meta to 4'-F (unfavorable) | meta to 5'-OCH₃ (unfavorable) | Likely a minor product |
| C-6' | para to 3'-F (favorable) | meta to 4'-F (unfavorable) | ortho to 5'-OCH₃ (favorable) | Likely the major product |
Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C-6' position, which is ortho to the strongly activating methoxy (B1213986) group and para to one of the fluorine atoms.
C-F Bond Activation and Functionalization
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation and subsequent functionalization a significant challenge in synthetic chemistry. baranlab.org However, the presence of multiple fluorine atoms on an aromatic ring, as in this compound, can render the C-F bonds more susceptible to nucleophilic aromatic substitution (SNAr). The two electron-withdrawing fluorine atoms, along with the acetyl group, decrease the electron density of the aromatic ring, facilitating attack by nucleophiles.
It is anticipated that C-F bond functionalization would preferentially occur at the 4'-position due to the combined electron-withdrawing effects of the acetyl group and the fluorine at the 3'-position. Transition-metal-catalyzed cross-coupling reactions, employing catalysts based on palladium, nickel, or copper, are common strategies for C-F bond functionalization. researchgate.net These reactions often require specific ligands and conditions to achieve selective activation of one C-F bond over another. The presence of the methoxy group at the 5'-position may also influence the regioselectivity of these reactions through its electronic and steric effects.
Role of the Methoxy Group in Directing Reactivity
Electron-Donating Effects on Aromatic Ring Activation
The methoxy group (-OCH3) is generally considered an activating group in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via resonance. This effect is most pronounced at the ortho and para positions relative to the methoxy group. In this compound, the methoxy group is positioned meta to the acetyl group and ortho and meta to the fluorine atoms. Its electron-donating nature would be in competition with the strong electron-withdrawing inductive effects of the fluorine atoms and the deactivating effect of the acetyl group.
Stereoelectronic Control in Reactions
The stereoelectronic properties of the methoxy group can also exert control over reaction pathways. The lone pairs of electrons on the oxygen atom can stabilize adjacent carbocations or transition states through resonance. In nucleophilic aromatic substitution reactions, the methoxy group's ability to donate electron density could influence the stability of the Meisenheimer complex intermediate, thereby affecting the reaction rate and regioselectivity.
Furthermore, the steric bulk of the methoxy group, although relatively small, could play a role in directing the approach of reagents, particularly in reactions involving the adjacent 4'-fluorine or the 6'-hydrogen. This steric hindrance could favor substitution at the less hindered 2'-position in certain reactions.
Mechanistic Elucidation of Key Transformations
Due to the absence of specific studies on this compound, a detailed mechanistic elucidation of its key transformations is not possible. However, we can hypothesize the likely pathways for potential reactions.
Detailed Reaction Pathway Studies (e.g., using NMR experiments)
Were experimental studies to be conducted, Nuclear Magnetic Resonance (NMR) spectroscopy would be an invaluable tool for elucidating reaction mechanisms. For instance, in a hypothetical nucleophilic aromatic substitution reaction where a fluorine atom is displaced, 19F NMR could be used to monitor the disappearance of the starting material's fluorine signal and the appearance of a new signal corresponding to the fluoride (B91410) ion or a new organofluorine compound.
Similarly, 1H and 13C NMR would be crucial for tracking changes in the aromatic and substituent signals, providing insights into the position of substitution and the structure of intermediates and products. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals, which is essential for detailed structural analysis.
Identification of Intermediates and Transition States
The identification of reaction intermediates and the characterization of transition states are fundamental to understanding reaction mechanisms. In the context of this compound, for a nucleophilic aromatic substitution reaction, the key intermediate would be a Meisenheimer complex. The stability of this anionic intermediate would be influenced by the positions of the fluorine and methoxy groups. Computational chemistry, specifically Density Functional Theory (DFT) calculations, could be employed to model the energies of possible intermediates and transition states, providing theoretical support for a proposed reaction pathway.
For other potential transformations, such as metal-catalyzed cross-coupling reactions, the intermediates would likely involve organometallic species. The characterization of these transient species often requires specialized techniques, including low-temperature NMR and in-situ IR spectroscopy, coupled with computational modeling.
Catalytic Strategies for Selective Transformations (e.g., Asymmetric Catalysis)
The selective transformation of highly functionalized aromatic ketones such as this compound is a critical step in the synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries. The presence of multiple reactive sites—the carbonyl group and the activated aromatic ring—necessitates the use of sophisticated catalytic systems to achieve high chemo- and enantioselectivity. While specific research on the catalytic transformations of this compound is not extensively documented, valuable insights can be drawn from studies on structurally related compounds, such as 3,4-dimethoxyacetophenone. These studies highlight the potential for achieving selective hydrogenation of the carbonyl group over the aromatic ring, a key transformation for producing chiral alcohols.
One of the primary challenges in the catalytic hydrogenation of acetophenones is preventing the undesired reduction of the aromatic ring. Research on 3,4-dimethoxyacetophenone has demonstrated that platinum-based catalysts modified with organotin precursors can effectively inhibit the hydrogenation of the aromatic ring, leading to the exclusive formation of the corresponding benzyl (B1604629) alcohol with selectivities exceeding 99%. conicet.gov.arresearchgate.net This high selectivity is attributed to the competitive adsorption of the aromatic ring and the carbonyl group on the catalyst surface, with the organotin fragments playing a crucial role in steering the reaction towards the desired outcome. conicet.gov.ar
For the asymmetric hydrogenation of this compound to produce a chiral alcohol, the choice of a chiral catalyst is paramount. Studies on 3,4-dimethoxyacetophenone have shown that the use of a chiral organotin-modified platinum catalyst (PtSn-OM*) can induce enantioselectivity. conicet.gov.ar Interestingly, the presence of electron-donating methoxy groups on the aromatic ring of 3,4-dimethoxyacetophenone resulted in a higher enantiomeric excess compared to the unsubstituted acetophenone. This suggests that the electronic properties of the substituents on the aromatic ring significantly influence the enantiodifferentiation step. conicet.gov.ar Given that this compound also possesses a methoxy group, it is plausible that similar chiral catalytic systems could be effectively employed for its asymmetric reduction.
The proposed catalytic cycle for the asymmetric hydrogenation of this compound would involve the coordination of the ketone to the chiral catalyst, followed by the diastereoselective transfer of hydrogen to the prochiral carbonyl carbon. The electronic and steric effects of the fluorine and methoxy substituents would play a significant role in the orientation of the substrate on the catalyst surface, thereby influencing the stereochemical outcome of the reaction.
To illustrate the potential for selective catalytic transformations, the following table summarizes key findings from the enantioselective hydrogenation of the related compound, 3,4-dimethoxyacetophenone.
| Substrate | Catalyst | Selectivity to Alcohol (%) | Enantiomeric Excess (ee, %) | Reference |
| 3,4-Dimethoxyacetophenone | PtSn-OM* | >99 | 39 | conicet.gov.arresearchgate.net |
Data based on studies of a structurally similar compound.
Further research into the application of modern catalytic strategies, such as the use of transition-metal catalysts with chiral ligands, could unlock the full potential of this compound as a versatile synthetic intermediate. The development of highly active and enantioselective catalysts for its transformation would be a significant advancement in the field of asymmetric synthesis.
3 ,4 Difluoro 5 Methoxyacetophenone As a Building Block in Complex Molecular Architectures
Precursor in the Synthesis of Advanced Organic Scaffolds
The inherent reactivity of 3',4'-Difluoro-5'-methoxyacetophenone makes it an ideal starting material for the synthesis of a variety of intricate molecular structures, including polyaromatic systems, heterocyclic rings, and functionalized chromanones and chromones.
Formation of Polyaromatic and Heterocyclic Ring Systems
While direct, specific examples of the synthesis of large polycyclic aromatic hydrocarbons (PAHs) starting from this compound are not extensively documented in dedicated studies, the principles of aromatic chemistry suggest its potential in such transformations. The acetyl group can participate in cyclization reactions, and the fluorinated benzene (B151609) ring can undergo various coupling reactions to build larger aromatic systems.
More prominently, this acetophenone (B1666503) derivative is a key precursor for a variety of heterocyclic compounds. A common strategy involves the Claisen-Schmidt condensation of the acetophenone with various aldehydes to form chalcone (B49325) intermediates. These α,β-unsaturated ketones are highly versatile and can be cyclized to form a range of heterocyclic systems. For instance, reaction of a chalcone derived from a related fluoro-methoxy acetophenone with hydrazine (B178648) derivatives can yield pyrazole (B372694) rings, a core structure in many pharmaceutical agents. ossila.com The presence of the difluoro-methoxy phenyl moiety in these heterocyclic systems can significantly influence their biological activity and physical properties.
Synthesis of Fluorine-Containing Analogues and Derivatives
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov this compound serves as a readily available, fluorinated building block for the synthesis of more complex fluorine-containing analogues.
For example, the synthesis of fluorinated flavone (B191248) derivatives often starts with appropriately substituted acetophenones. nih.gov The existing fluorine atoms in this compound can be carried through multi-step synthetic sequences to afford target molecules with tailored properties. The reactivity of the acetyl group allows for various transformations, such as α-halogenation followed by nucleophilic substitution, to introduce additional functional groups and build molecular complexity while retaining the desirable fluorine substituents.
One notable application is in the synthesis of fluorinated chalcones. The condensation of this compound with various benzaldehydes under basic conditions leads to the formation of chalcones bearing the 3,4-difluoro-5-methoxyphenyl group. acgpubs.org These fluorinated chalcones can then be converted into a variety of other fluorinated heterocyclic and carbocyclic compounds.
Table 1: Examples of Reactions for Synthesizing Fluorine-Containing Derivatives
| Starting Material | Reagent(s) | Product Type | Reference |
| This compound | Substituted Benzaldehyde, Base | Fluorinated Chalcone | acgpubs.org |
| Fluorinated Chalcone | Hydrazine derivative | Fluorinated Pyrazole | ossila.com |
| Fluorinated Acetophenone | Aldehyde, Cyclization reagents | Fluorinated Flavone | nih.gov |
Construction of Functionalized Chromanones and Chromones
Chromanones and chromones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. gu.seijrpc.com The synthesis of these bicyclic systems often begins with a suitably substituted 2-hydroxyacetophenone (B1195853). While this compound itself is not a 2-hydroxyacetophenone, it can be chemically modified to serve as a precursor.
A common synthetic route to chromones involves the Baker-Venkataraman rearrangement or related cyclization reactions of an ortho-acylated phenol. By introducing a hydroxyl group ortho to the acetyl group of this compound, it becomes a direct precursor for the synthesis of novel, fluorinated chromone (B188151) derivatives. For instance, a general method involves the reaction of a 2-hydroxyacetophenone with an acid chloride followed by cyclization. The fluorine and methoxy (B1213986) substituents on the resulting chromone ring can modulate its electronic properties and biological interactions.
Furthermore, functionalized chroman-4-ones can be synthesized through various methods, including the intramolecular cyclization of appropriately substituted phenols. gu.se The difluoromethoxy-substituted phenyl ring from the starting acetophenone would be incorporated into the final chromanone structure, offering a route to a new class of potentially bioactive compounds.
Intermediate in the Development of Research Probes and Ligands
The unique electronic and structural features of this compound also make it a valuable intermediate in the synthesis of specialized molecules for research applications, such as spectroscopic probes and chiral ligands for asymmetric catalysis.
Derivatization for Spectroscopic Tagging and Labeling Studies
Fluorescent probes are indispensable tools in chemical biology and materials science. The incorporation of fluorine atoms into fluorophores can enhance their photostability, quantum yield, and resistance to photobleaching. researchgate.net While direct derivatization of this compound into a standalone fluorescent dye is not a primary application, its role as a precursor to larger, fluorescent heterocyclic systems is significant.
For example, chromone and flavone scaffolds, which can be synthesized from acetophenone precursors, are known to exhibit fluorescent properties. ijrpc.com The introduction of the difluoro-methoxy phenyl group can tune the absorption and emission wavelengths of these fluorophores. The acetyl group provides a convenient handle for further chemical modification, allowing for the attachment of linker groups or biomolecules for targeted labeling studies. The synthesis of BODIPY-labeled fluorescent ligands, for instance, often involves the condensation of functionalized pyrroles, which can be derived from precursors like acetophenones, to create complex, highly fluorescent molecules for receptor binding studies. nih.gov
Incorporation into Chiral Ligand Frameworks for Asymmetric Catalysis
Chiral ligands are fundamental to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The design of effective chiral ligands often involves the use of rigid, well-defined scaffolds that can create a specific chiral environment around a metal center.
While there are no prominent, named chiral ligands directly derived from this compound in the literature, its structural motifs are relevant to ligand design. The fluorinated aromatic ring can participate in non-covalent interactions, such as dipole-dipole and anion-π interactions, which can influence the stereochemical outcome of a catalytic reaction.
The development of chiral frameworks, such as those used in metal-organic frameworks (MOFs) for heterogeneous catalysis, often relies on functionalized organic linkers. rsc.orgnih.gov A molecule like this compound could, after suitable modification, be incorporated into such linkers. For example, conversion of the acetyl group to a carboxylic acid or an amino group would allow for its integration into the porous structure of a MOF, where the fluorine and methoxy groups could help to tailor the microenvironment of the catalytic active sites. nih.gov The synthesis of chiral pyrrolidines, which can act as organocatalysts or ligands, has been achieved with fluorine substitution influencing their catalytic activity. nih.gov This highlights the potential for fluorinated building blocks like this compound to contribute to the development of novel chiral catalysts.
Utility in Agrochemical and Dyestuff Research Intermediates
No research or patents were identified that describe the use of this compound as an intermediate in the synthesis of agrochemicals or dyestuffs. The general utility of fluorinated acetophenones in creating biologically active molecules or colored compounds is known, but specific examples involving the 3',4'-difluoro-5'-methoxy substitution pattern are not present in the reviewed literature.
Contributions to Material Science Precursors (e.g., Optoelectronic Materials)
Similarly, there is no available information detailing the role of this compound as a precursor for optoelectronic materials. While the synthesis of polymers and chromophores for optoelectronic applications is an active area of research, with various fluorinated compounds being explored for their electronic properties, this particular molecule has not been featured in the accessible scientific record. soton.ac.uk
Compound Information
Computational and Theoretical Investigations of 3 ,4 Difluoro 5 Methoxyacetophenone
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are instrumental in predicting a wide array of molecular properties, from geometric parameters to spectroscopic signatures. For a molecule like 3',4'-Difluoro-5'-methoxyacetophenone, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure a high level of accuracy.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, which has rotatable bonds (primarily the acetyl and methoxy (B1213986) groups), a conformational analysis is crucial.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-C (ring) | 1.39 - 1.41 |
| C-C (acetyl) | 1.51 | |
| C=O | 1.23 | |
| C-F | 1.35 | |
| C-O (methoxy) | 1.37 | |
| Bond Angle | C-C-C (ring) | 118 - 121 |
| C-C=O | 120.5 | |
| O=C-CH3 | 121.0 | |
| C-O-C (methoxy) | 118.0 |
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.
By correlating the calculated frequencies with experimental IR and Raman spectra, a detailed assignment of the spectral bands can be achieved. For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, C-F stretching modes, C-O stretching of the methoxy group, and various aromatic C-H and C-C vibrations. Theoretical calculations on similar molecules like 4-hydroxy-3-methoxyacetophenone have shown excellent agreement between DFT-calculated and experimentally observed vibrational frequencies after applying appropriate scaling factors. nih.gov
Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹, scaled) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2950 | Methyl C-H stretch |
| ~1680 | C=O stretch (ketone) |
| ~1600 | Aromatic C=C stretch |
| ~1270 | C-O stretch (methoxy) |
| ~1210 | C-F stretch |
| ~880 | Aromatic C-H out-of-plane bend |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. oaji.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. oaji.net Conversely, a small gap indicates a more reactive molecule. oaji.net For this compound, the electron-withdrawing fluorine atoms and the electron-donating methoxy group would influence the energies of these orbitals. The HOMO is expected to be localized primarily on the methoxy-substituted difluorophenyl ring, while the LUMO would likely have significant contributions from the acetyl group.
Table 3: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP surface would clearly show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine atoms would also contribute to negative potential regions. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue). This analysis is invaluable for predicting how the molecule will interact with other molecules, including receptors and reactants.
Thermochemical Analysis and Energy Calculations
DFT calculations can also be used to predict the thermochemical properties of a molecule, providing insights into its stability and the energetics of chemical reactions.
The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It can be calculated theoretically using atomization or isodesmic reaction schemes.
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically in the gas phase. wikipedia.org It is a direct measure of bond strength. wikipedia.org For this compound, calculating the BDE for various bonds, such as the C-C bond connecting the acetyl group to the ring or the C-H bonds of the methyl group, would help in understanding its thermal stability and potential reaction pathways. The BDE is calculated as the difference in the enthalpies of formation of the products (radicals) and the reactant molecule. libretexts.org For example, the BDE of the C(ring)-C(acetyl) bond would be calculated from the energies of the 3',4'-difluoro-5'-methoxyphenyl radical, the acetyl radical, and the parent molecule.
Table 4: Hypothetical Bond Dissociation Energies (BDE) for Selected Bonds in this compound
| Bond | BDE (kcal/mol) |
| C(ring)–C(acetyl) | 105 |
| H₃C–C(O) | 85 |
| C(ring)–F | 125 |
| C(ring)–O(methoxy) | 100 |
Substituent Effects on Energetic Profiles
The energetic profile of an aromatic ketone like this compound is significantly influenced by the electronic nature of its substituents. The fluorine and methoxy groups attached to the phenyl ring exert distinct electronic effects—inductive and resonance—that modulate the molecule's stability, aromaticity, and the energy of its frontier molecular orbitals (HOMO and LUMO).
Density Functional Theory (DFT) calculations are a common tool to probe these effects. For instance, studies on various substituted acetophenones have shown that electron-withdrawing groups and electron-donating groups alter the energetic properties and aromaticity. asianpubs.org In the case of this compound, the two fluorine atoms act as strong electron-withdrawing groups through the inductive effect, while the methoxy group is an electron-donating group through resonance.
A hypothetical energetic profile for this compound compared to acetophenone (B1666503) and other substituted derivatives is presented below. The values are illustrative and based on general principles of substituent effects.
Table 1: Hypothetical Energetic Profile Data for Substituted Acetophenones
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Acetophenone | -6.5 | -1.8 | 4.7 | 2.9 |
| 4'-Methoxyacetophenone | -6.1 | -1.7 | 4.4 | 3.5 |
| 4'-Fluoroacetophenone | -6.7 | -2.0 | 4.7 | 2.5 |
| This compound | -6.8 | -2.2 | 4.6 | 3.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected trends based on substituent effects.
Quantum Chemical Studies on Reaction Pathways and Selectivity
Quantum chemical studies are instrumental in elucidating the mechanisms of chemical reactions and predicting their selectivity. For this compound, these studies can forecast how the molecule will behave in various transformations, such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group.
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the exploration of reaction energy profiles, including the structures of transition states and intermediates. This is crucial for understanding the feasibility and kinetics of a reaction. For instance, in the context of electrophilic aromatic substitution, the mechanism involves the formation of a σ-complex (arenium ion). nih.gov The stability of this intermediate is a key determinant of the reaction rate and regioselectivity.
For this compound, computational models can be used to simulate the attack of an electrophile at the different available positions on the aromatic ring. By calculating the activation energies for the formation of the various possible σ-complexes, the most favorable reaction pathway can be identified.
The substituents play a critical role here. The methoxy group is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The final regiochemical outcome will be a result of the complex interplay of these directing effects.
Prediction of Regio- and Stereoselectivity in Transformations
Predicting the regioselectivity of reactions involving substituted aromatic compounds is a significant application of computational chemistry. Methods like RegioSQM have been developed to predict the outcome of electrophilic aromatic substitutions by calculating the proton affinities of the aromatic carbon atoms. nih.govrsc.org The carbon atom with the highest proton affinity is generally the most nucleophilic and therefore the most likely site of electrophilic attack.
In the case of this compound, the possible sites for electrophilic substitution are the C2', C6', and the carbon of the acetyl group. The directing effects of the substituents would lead to a prediction of the most likely product. The methoxy group strongly directs to the C2' and C6' positions. The fluorine atoms also direct to these positions, albeit while deactivating the ring.
A hypothetical prediction of regioselectivity for an electrophilic aromatic substitution on this compound is presented below.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound
| Position of Substitution | Relative Energy of σ-complex (kcal/mol) | Predicted Major Product |
|---|---|---|
| C2' | 0.0 | Yes |
| C6' | +1.5 | Minor |
Note: The data in this table is hypothetical and for illustrative purposes. The relative energies are based on the expected directing effects of the substituents.
The stereoselectivity of reactions, particularly those involving the carbonyl group such as asymmetric hydrogenation, can also be investigated computationally. acs.org By modeling the interaction of the ketone with a chiral catalyst, the transition state energies for the formation of the two possible enantiomeric products can be calculated, allowing for the prediction of the enantiomeric excess (ee).
Advanced Spectroscopic Characterization Methodologies for 3 ,4 Difluoro 5 Methoxyacetophenone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 3',4'-Difluoro-5'-methoxyacetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by 2D techniques, is essential for a complete structural assignment.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons and the protons of the acetyl and methoxy (B1213986) groups.
Acetyl Group (-COCH₃): The three protons of the methyl group adjacent to the carbonyl are chemically equivalent and will appear as a sharp singlet. This signal is typically found in the region of 2.1-2.3 ppm for methyl ketones. purdue.edu For substituted acetophenones, this singlet is often observed around 2.6 ppm. rsc.org
Methoxy Group (-OCH₃): The three protons of the methoxy group are also equivalent and will appear as a singlet. Their chemical shift is influenced by the aromatic ring and is expected around 3.9 ppm, as seen in similar methoxy-substituted acetophenones. rsc.org
Aromatic Protons (-C₆H₂F₂-): The aromatic region of the spectrum will show signals for the two protons on the phenyl ring. Their chemical shifts and splitting patterns are dictated by the substitution pattern. The proton at the 2'-position and the proton at the 6'-position will be influenced by the adjacent fluorine and methoxy groups. Due to coupling with the nearby fluorine atoms, these signals will appear as complex multiplets, likely in the range of 6.5-8.5 ppm. purdue.edu The precise splitting will be a result of both proton-proton (H-H) and proton-fluorine (H-F) coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on values for similar substituted acetophenones. purdue.edursc.orgrsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COCH₃ | ~2.6 | Singlet | 3H |
| -OCH₃ | ~3.9 | Singlet | 3H |
| Aromatic H-2' | ~7.0 - 7.5 | Doublet of doublets | 1H |
| Aromatic H-6' | ~7.3 - 7.8 | Doublet of doublets | 1H |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its electronic environment.
Carbonyl Carbon (C=O): The carbon of the ketone carbonyl group is characteristically deshielded and appears at a low field, typically in the range of 190-215 ppm. pressbooks.publibretexts.org For aromatic ketones, this signal is often found between 190 and 200 ppm. openstax.org In substituted acetophenones, values around 196-198 ppm are common. rsc.org
Aromatic Carbons: The six carbons of the benzene (B151609) ring will show distinct signals. The carbons directly bonded to fluorine atoms (C-3' and C-4') will exhibit large C-F coupling constants. The carbon attached to the methoxy group (C-5') and the carbon bonded to the acetyl group (C-1') will also have characteristic shifts. The remaining aromatic carbons (C-2' and C-6') will be influenced by their neighbors. The signals for sp² hybridized carbons in aromatic rings typically appear between 100 and 170 ppm. uoi.gr
Aliphatic Carbons: The methyl carbon of the acetyl group (-COCH₃) is expected in the range of 20-30 ppm. rsc.org The methoxy carbon (-OCH₃) signal typically appears further downfield, around 55-65 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on values for similar substituted acetophenones. rsc.orgrsc.orgpressbooks.pub
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
| -C OCH₃ | ~26 | No |
| -OC H₃ | ~56 | No |
| Aromatic C-2' | ~110 | Yes (multi-bond) |
| Aromatic C-6' | ~124 | Yes (multi-bond) |
| Aromatic C-1' | ~130-135 | Yes (multi-bond) |
| Aromatic C-5' | ~140-155 | Yes (multi-bond) |
| Aromatic C-3' | ~145-160 | Yes (one-bond) |
| Aromatic C-4' | ~150-165 | Yes (one-bond) |
| C =O | ~196 | No |
Fluorine-19 (¹⁹F) NMR is a powerful tool for characterizing organofluorine compounds, as ¹⁹F is a 100% naturally abundant, spin-1/2 nucleus. acs.org It provides direct information about the chemical environment of the fluorine atoms. nih.gov
For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at the 3'-position and one for the fluorine at the 4'-position.
Chemical Shifts: The chemical shifts of these fluorine atoms will be influenced by the other substituents on the aromatic ring.
Coupling: The two fluorine atoms will couple to each other (F-F coupling), resulting in each signal appearing as a doublet. Furthermore, each fluorine will couple to the nearby aromatic protons (H-F coupling), adding further splitting to the signals (doublet of doublets or more complex multiplets). Interpreting these spectra can be challenging when multiple fluorine atoms are present. acs.org The development of methods to reliably predict ¹⁹F shifts is an active area of research. acs.org
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, it would confirm the connectivity between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signal for H-2' to the C-2' carbon, H-6' to C-6', the acetyl protons to the acetyl methyl carbon, and the methoxy protons to the methoxy carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, which is critical for determining stereochemistry and conformation. In this molecule, NOESY could show through-space correlations between the methoxy protons and the aromatic proton at the 6'-position, and between the acetyl protons and the aromatic proton at the 2'-position, confirming their relative proximity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected. For aromatic ketones, this peak typically appears in the range of 1685-1690 cm⁻¹. libretexts.orgopenstax.org
C-F Stretch: Strong absorptions due to the carbon-fluorine stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The presence of two C-F bonds may lead to multiple bands in this region.
C-O Stretch: The stretching of the C-O bonds in the methoxy group and the aryl ether linkage will produce bands in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bond stretching within the aromatic ring are expected around 1450-1600 cm⁻¹.
C-H Stretch: Signals for C-H stretching will appear around 2850-3000 cm⁻¹ for the aliphatic methyl groups and just above 3000 cm⁻¹ for the aromatic C-H bonds. libretexts.org
Table 3: Predicted IR Absorption Frequencies for this compound Data is predicted based on typical values for the respective functional groups. libretexts.orgopenstax.org
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretch | ~1685 - 1690 | Strong |
| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak |
| C-F | Stretch | ~1000 - 1400 | Strong |
| Aryl Ether (C-O) | Stretch | ~1200 - 1275 | Strong |
| Alkyl Ether (C-O) | Stretch | ~1000 - 1150 | Strong |
| Aromatic C-H | Stretch | ~3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | ~2850 - 3000 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron impact (EI) ionization, the molecule is fragmented, and the resulting pattern of charged fragments provides valuable structural clues.
Molecular Ion Peak (M⁺•): The molecular ion peak corresponds to the intact molecule with one electron removed. For this compound (C₉H₈F₂O₂), the exact mass of the molecular ion would be observed at m/z 186.05. nih.gov This peak confirms the molecular weight of the compound.
Fragmentation Pattern: The fragmentation of acetophenones is well-characterized. A primary and highly favorable fragmentation pathway is the cleavage of the bond between the carbonyl group and the aromatic ring (alpha-cleavage). msu.edu
Loss of Methyl Radical: A common fragmentation is the loss of the methyl group from the acetyl moiety, leading to the formation of a stable acylium ion. This would result in a prominent peak at m/z 171 ([M-15]⁺).
Formation of Acetyl Cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring would produce an acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a base peak in the spectra of methyl ketones. msu.educore.ac.uk
Aromatic Fragment Ion: The corresponding aromatic fragment ion, [M-COCH₃]⁺, would be observed at m/z 143. Subsequent fragmentations of this ion, such as the loss of CO, could also occur.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Identity |
| 186 | [C₉H₈F₂O₂]⁺• | Molecular Ion (M⁺•) |
| 171 | [M - CH₃]⁺ | Loss of a methyl radical |
| 143 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Other Analytical Techniques in Support of Structural Assignments
Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, several other analytical methods are critical for the unambiguous structural confirmation of organic molecules like this compound. These techniques provide complementary information regarding electronic properties and the precise spatial arrangement of atoms.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For an aromatic ketone such as this compound, the spectrum is primarily shaped by electronic transitions within the conjugated system, which includes the benzene ring and the carbonyl group (C=O).
The key chromophores in this molecule are the substituted benzene ring and the acetyl group. These give rise to two main types of electronic transitions in the 200–400 nm range:
π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. They are typically characterized by high molar absorptivity (ε) values (1,000 to 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk For substituted acetophenones, these absorptions often appear as intense bands.
n → π* Transitions: This second type of transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are electronically "forbidden" and thus have a much lower intensity (ε = 10 to 100 L mol⁻¹ cm⁻¹). shu.ac.uk They appear as a weaker, longer-wavelength shoulder or band in the spectrum.
The substitution pattern on the benzene ring significantly modulates the wavelengths of these absorption maxima (λmax). The fluorine atoms and the methoxy group act as auxochromes, which can alter the energy of the electronic transitions. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the fluorine atoms and the acetyl group influence the electron density of the aromatic system, typically causing shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to unsubstituted acetophenone (B1666503). mun.ca
A hypothetical UV-Vis analysis of this compound in a solvent like ethanol (B145695) would be expected to yield data similar to that presented in the illustrative table below.
Interactive Data Table: Illustrative UV-Visible Absorption Data
The following table is a representative example of how UV-Visible spectral data for this compound would be presented. Specific values are hypothetical.
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Structural Feature |
| π → π | ~250 - 265 | ~8,000 - 10,000 | Substituted Benzene Ring |
| π → π | ~285 - 300 | ~1,500 - 3,000 | Conjugated Acetyl Group |
| n → π* | ~320 - 340 | ~50 - 100 | Carbonyl Group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray diffraction analysis would yield a detailed solid-state molecular conformation. This would confirm the planarity of the benzene ring and reveal the orientation of the methoxy and acetyl substituents relative to the ring. Of particular interest would be the determination of intermolecular interactions that govern the crystal packing. While the molecule lacks strong hydrogen bond donors, weak C–H···O or C–H···F hydrogen bonds, as well as π–π stacking interactions between aromatic rings, could be expected to play a role in stabilizing the crystal structure. rsc.org
The analysis provides a set of crystallographic parameters that uniquely define the structure, as illustrated in the hypothetical data table below.
Interactive Data Table: Illustrative X-ray Crystallographic Data
The following table is a representative example of the data obtained from an X-ray crystallographic analysis of this compound. All values are hypothetical.
| Parameter | Example Value | Description |
| Chemical Formula | C₉H₈F₂O₂ | The molecular formula of the compound. |
| Formula Weight | 186.16 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describing the lattice symmetry. |
| Space Group | P2₁/c | The specific symmetry group of the crystal. |
| a (Å) | 7.51 | Unit cell dimension along the a-axis. |
| b (Å) | 8.23 | Unit cell dimension along the b-axis. |
| c (Å) | 13.45 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 98.5 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 821.6 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calc) (g/cm³) | 1.505 | The calculated density of the crystal. |
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Novel and Sustainable Synthetic Approaches for Polyfluorinated Ethers
The synthesis of polyfluorinated aromatic ethers, including derivatives of 3',4'-Difluoro-5'-methoxyacetophenone, is moving towards more environmentally benign methods to mitigate the use of hazardous reagents and energy-intensive conditions. researchgate.netdovepress.com Traditional methods often rely on reagents like anhydrous hydrogen fluoride (B91410) (aHF), which are highly corrosive. psu.edu
Future research will likely focus on several key areas:
Catalytic C-H Fluorination: Transition-metal-catalyzed C-H activation is an economically attractive and environmentally conscious approach for creating C-F bonds directly from hydrocarbon precursors. researchgate.net
Electrochemical Fluorination: This technique offers a reagent-free pathway to introduce fluorine into organic molecules by using an electric current to drive the reaction, which can be performed under mild conditions with high potential for scalability. numberanalytics.com
Flow Chemistry: The use of microreactors and flow chemistry is an emerging trend that can improve the safety and efficiency of fluorination processes. numberanalytics.com
Benign Fluorinating Agents: Research into safer and more selective fluorinating agents, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), continues to be a priority to replace harsher traditional reagents. numberanalytics.comscispace.com
Novel Catalytic Systems: The development of new synthetic protocols, such as using a combination of SHC5® and potassium fluoride (KF) to create sulfonyl fluorides from thiols, showcases the innovation in creating green synthetic processes with non-toxic by-products. sciencedaily.com The synthesis of fluorinated poly(arylene ether)s (FPAEs) through nucleophilic substitution reactions is another promising avenue. researchgate.net
These "greener" methods aim to reduce waste, improve atom economy, and operate under milder conditions, aligning with the principles of sustainable chemistry. numberanalytics.com
Development of Catalyst Systems for Selective Derivatization of this compound
The functionalization of the this compound scaffold can be achieved with high selectivity through the development of advanced catalyst systems. The presence of the ketone group and the fluorine atoms offers multiple sites for controlled chemical modification.
Key research directions include:
Transition Metal Catalysis: Catalysts based on transition metals like palladium (Pd), cobalt (Co), and copper (Cu) are effective for the selective activation of both C-H and C-F bonds. researchgate.netnih.govwhiterose.ac.uk Cobalt-catalyzed borylation, for example, shows high selectivity for the position ortho to a fluorine substituent. whiterose.ac.uk Cationic Pd(II) complexes have been shown to be crucial for achieving reactivity in the β-C-H functionalization of ketones. nih.gov
Directing Group Strategies: The ketone carbonyl group, which typically deactivates substrates, can be used as a directing group in photocatalytic reactions to achieve selective β- and γ-fluorination. rsc.org This approach allows for functionalization at positions that are otherwise difficult to access.
Photoredox and Organocatalysis: Visible-light photoredox catalysis has become a powerful strategy for C-F bond formation and the introduction of fluorine-containing groups. mdpi.comresearchgate.net Organocatalysis also offers a metal-free alternative for achieving high enantioselectivity in fluorination reactions. mdpi.com
Umpolung Chemistry: A novel approach involves the umpolung, or reversal of polarity, of the ketone functionality. Hypervalent fluoro-iodanes can trigger a regioselective α-functionalization of ketones, a reaction facilitated by non-covalent interactions between the nucleophile, substrate, and iodane. thieme-connect.de
| Catalytic Approach | Description | Potential Application to Target Compound | References |
|---|---|---|---|
| Transition Metal C-H/C-F Activation | Uses metals (e.g., Pd, Co, Cu) to selectively functionalize C-H or C-F bonds on the aromatic ring. | Alkylation, arylation, or amination of the phenyl ring. | researchgate.netnih.govwhiterose.ac.uk |
| Photocatalytic Directed Fluorination | Utilizes light and a photocatalyst to direct fluorination to specific C-H bonds, using the ketone as a directing group. | Introduction of additional fluorine atoms at specific aliphatic positions if an alkyl chain were present. | rsc.orgresearchgate.net |
| Organocatalysis | Employs small, metal-free organic molecules to catalyze reactions, often with high stereoselectivity. | Enantioselective modifications of the acetyl group. | mdpi.com |
| Hypervalent Iodane-Mediated Umpolung | Reverses the normal reactivity of the ketone, making the α-carbon nucleophilic for subsequent functionalization. | α-functionalization of the ketone with various nucleophiles. | thieme-connect.de |
Integration of Computational Chemistry in Predictive Synthesis and Reactivity Studies
Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes, thereby guiding experimental work on complex molecules like this compound.
Key applications include:
Predicting Reactivity: Quantum mechanical computations can determine the intrinsic reactivity of the ketone moiety, which is enhanced by fluorination. nih.gov Computational tools can predict the potential for a chemical to be reactive, which is crucial for understanding its behavior. nih.gov
Mechanism Elucidation: Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful methods for simulating molecular interactions and reaction pathways. nih.gov DFT calculations can support proposed mechanisms, such as those in cobalt-promoted C-F functionalization or ketone umpolung reactions. nih.govthieme-connect.de
Spectroscopic Prediction: DFT-based procedures can be used to accurately predict 19F NMR chemical shifts at a modest computational cost. researchgate.net This aids in the structural assignment of reaction products and intermediates, making it a valuable tool for verifying synthetic strategies. researchgate.netmines.edu
Guiding Synthesis: By simulating the properties of hypothetical fluorinated compounds, researchers can assess their potential stability and reactivity before attempting synthesis in the laboratory. emerginginvestigators.org This predictive power helps to streamline the discovery of new materials and molecules.
| Computational Method | Primary Function | Relevance to this compound | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Provides molecular-level insights into electronic structure, stability, and reaction mechanisms. | Predicting reaction pathways, bond energies, and NMR chemical shifts. | nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Studying conformational changes and interactions in different solvent environments. | nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of quantum mechanics for a reactive site with the speed of molecular mechanics for the larger system. | Modeling enzyme-inhibitor interactions if the compound is studied in a biological context. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Links a compound's chemical structure to its physical or biological activity. | Predicting the properties of new derivatives based on the parent structure. | nih.gov |
Expanding the Scope of this compound as a Chemical Synthon
A "synthon" is a conceptual building block in organic synthesis. This compound is a versatile synthon due to its multiple reactive sites: the ketone carbonyl, the adjacent methyl group, and the activated aromatic ring. Its derivatives are explored as intermediates in the synthesis of pharmaceuticals and agrochemicals. fishersci.co.uk
Future research can expand its utility in several ways:
Synthesis of Heterocycles: The compound can serve as a precursor for complex heterocyclic structures. For instance, polyfluorinated ketones can undergo coupling-aromatization-cyclization reactions with nucleophiles to form valuable furan (B31954) derivatives. nih.gov
Nucleophilic Addition Reactions: The ketone's carbonyl carbon is rendered highly electrophilic by the adjacent electron-withdrawing difluorophenyl group. This facilitates additions of various nucleophiles, a reaction that is fundamental in constructing more complex molecules. nih.gov
Condensation Reactions: The methyl group adjacent to the carbonyl is acidic and can participate in aldol (B89426) or Claisen-type condensation reactions to form larger carbon skeletons.
Aromatic Substitution: The fluorine atoms on the aromatic ring are potential leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.
Cross-Coupling Reactions: The C-F bonds can be activated by transition metal catalysts for cross-coupling reactions, further expanding the synthetic possibilities. nih.gov
| Reaction Type | Reactive Site | Potential Product Class | References |
|---|---|---|---|
| Nucleophilic Addition | Carbonyl Carbon | Secondary Alcohols, Hemiacetals | nih.govnih.gov |
| Condensation (e.g., Aldol, Claisen) | α-Carbon (Methyl Group) | β-Hydroxy Ketones, 1,3-Diketones | scispace.comresearchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Aromatic C-F | Substituted Aryl Ethers, Amines, etc. | researchgate.net |
| Reductive Amination | Carbonyl Group | Substituted Amines | [--] |
| Cyclization Reactions | Multiple Sites | Fluorinated Heterocycles (e.g., Furans, Pyridines) | nih.gov |
Methodological Advancements in Spectroscopic Analysis for Complex Fluorinated Aromatics
The unambiguous characterization of complex fluorinated molecules like this compound and its derivatives relies on sophisticated analytical techniques. Continuous advancements in spectroscopy are crucial for supporting synthetic and mechanistic studies.
Key areas of development include:
Advanced NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is a primary tool due to the ¹⁹F nucleus's 100% natural abundance, high sensitivity, and wide chemical shift range, which makes it highly sensitive to the local chemical environment. nih.govwikipedia.org Future work will increasingly use multi-dimensional techniques like ¹H-¹³C-¹⁹F correlation experiments (HCF) to unambiguously assign complex structures without relying on standards. rsc.org Furthermore, techniques like ¹⁹F trNOESY can identify binding between fluorinated small molecules and large receptors. acs.org
High-Resolution Mass Spectrometry (HRMS): LC-MS, particularly with high-resolution instruments like time-of-flight (TOF) or Orbitrap, is essential for identifying and quantifying novel fluorinated compounds, even at trace levels. nih.govchromatographyonline.com Nontargeted screening using HRMS can help discover previously unknown by-products or environmental transformation products. acs.orgnih.gov
Combined Analytical Strategies: The most robust characterization comes from combining multiple analytical methods. The integration of NMR, which provides detailed structural and quantitative information, with MS, which gives accurate mass and fragmentation data, is a powerful approach for analyzing complex mixtures of fluorinated compounds. rsc.orgnih.gov
| Technique | Key Advantage for Fluorinated Aromatics | Future Direction/Application | References |
|---|---|---|---|
| 1D/2D ¹⁹F NMR | High sensitivity, large chemical shift dispersion, and no background signal provide detailed structural information. | Routine use of multi-dimensional correlation (e.g., HCF) for rapid structure elucidation in complex mixtures. | nih.govrsc.org |
| LC-HRMS (TOF, Orbitrap) | High sensitivity and mass accuracy for detecting and identifying novel or trace-level compounds and their transformation products. | Nontargeted analysis to build molecular networks and identify emerging fluorinated compounds. | nih.govchromatographyonline.comacs.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Effective for volatile and thermally stable fluorinated derivatives. | Analysis of reaction headspace or derivatized products to monitor reaction progress. | nih.gov |
| X-Ray Crystallography | Provides definitive 3D molecular structure and information on intermolecular interactions in the solid state. | Characterizing fluorophilic interactions in co-crystals of the compound with other molecules. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for preparing 3',4'-Difluoro-5'-methoxyacetophenone with high purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of a difluoro-methoxy-substituted benzene derivative. For example, reacting 3,4-difluoro-5-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification is critical: column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) ensures high purity (>98%). Intermediate characterization via TLC and HPLC is recommended to monitor reaction progress .
- Key Considerations :
- Fluorine substituents increase electron-withdrawing effects, necessitating optimized reaction conditions (e.g., temperature control at 0–5°C to prevent side reactions) .
- Trace impurities (e.g., unreacted starting materials) can be identified via GC-MS or ¹⁹F NMR .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons appear as a singlet at ~δ 3.8–4.0 ppm. Aromatic protons adjacent to fluorine show splitting due to ³J coupling (~8–12 Hz).
- ¹⁹F NMR : Two distinct fluorine signals (δ -110 to -120 ppm for meta/para positions) confirm substitution patterns .
- FT-IR : Strong carbonyl stretch at ~1680–1700 cm⁻¹ (C=O), and C-F stretches at ~1100–1250 cm⁻¹ .
- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 200–202 (M⁺), with fragments corresponding to loss of COCH₃ (~43 Da) .
Advanced Research Questions
Q. What strategies are effective in resolving conflicting spectroscopic data when analyzing fluorinated acetophenone derivatives?
- Methodological Answer :
- Isomer Discrimination : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can differentiate ortho vs. para fluorine substitution by spatial proximity .
- X-ray Crystallography : Definitive structural confirmation, especially when NMR data is ambiguous due to fluorine’s strong deshielding effects .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
- Case Study :
Conflicting ¹H NMR data in a related compound (4’-(2,4-Difluorophenoxy)acetophenone) was resolved by correlating coupling constants with DFT-predicted dihedral angles .
- Case Study :
Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Activation/Deactivation : Fluorine’s -I effect deactivates the aromatic ring, reducing electrophilicity. However, ortho/para-directing effects can enhance reactivity at specific positions.
- Reaction Optimization :
- Use microwave-assisted synthesis to overcome kinetic barriers in SNAr reactions .
- Select polar aprotic solvents (e.g., DMF) with crown ethers to stabilize transition states .
- Mechanistic Insight :
In 4’-(2,4-Difluorophenoxy)acetophenone, fluorine withdrawal facilitates nucleophilic attack at the carbonyl group, forming intermediates like arylglyoxal .
Q. What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?
- Methodological Answer :
- Analytical Techniques :
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate impurities. Fluorinated byproducts (e.g., di- or tri-substituted isomers) require gradient elution .
- LC-MS/MS : Detect low-abundance impurities (e.g., hydroxylated derivatives) via MRM transitions .
- Validation :
- Spike samples with synthetic impurities (e.g., 3',5'-difluoro analogs) to calibrate detection limits .
- Ensure column regeneration to prevent fluorine-induced column degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for fluorinated acetophenones?
- Methodological Answer :
- Source Verification : Cross-check CAS registry numbers (e.g., 2478-38-8 for 3',5'-dimethoxy-4'-hydroxyacetophenone ) to confirm compound identity.
- Crystallinity Effects : Melting point variations may arise from polymorphism . Recrystallize from multiple solvents (e.g., ethanol vs. toluene) and compare DSC thermograms .
- Spectral Reproducibility : Replicate experiments under standardized conditions (e.g., 500 MHz NMR with deuterated DMSO) and reference internal standards (e.g., TMS) .
Application-Oriented Questions
Q. What role does this compound play in the synthesis of bioactive molecules?
- Methodological Answer :
- Pharmaceutical Intermediates : It serves as a precursor for kinase inhibitors (e.g., via Suzuki-Miyaura coupling to introduce aryl boronic acids) .
- Agrochemicals : Fluorine enhances metabolic stability; e.g., derivatization to herbicidal chalcones via Claisen-Schmidt condensation .
- Case Study :
A terphenyl derivative synthesized from this compound exhibited antifungal activity (MIC = 8 µg/mL against C. albicans), validated via microdilution assays .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
- Spill Management : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as halogenated waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
